molecular formula C11H13BrFNO B1293982 2-bromo-N-(4-fluorobenzyl)butanamide CAS No. 1119451-47-6

2-bromo-N-(4-fluorobenzyl)butanamide

Cat. No.: B1293982
CAS No.: 1119451-47-6
M. Wt: 274.13 g/mol
InChI Key: XIYNKXFUIQOADN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorobenzyl)butanamide typically involves the bromination of butanamide followed by the introduction of the 4-fluorobenzyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorobenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(4-fluorobenzyl)butanamide is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorobenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-fluorobenzyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme efficiency .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-chlorobenzyl)butanamide
  • 2-Bromo-N-(4-methylbenzyl)butanamide
  • 2-Bromo-N-(4-nitrobenzyl)butanamide

Uniqueness

2-Bromo-N-(4-fluorobenzyl)butanamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in biochemical research, where the fluorine atom can influence the compound’s reactivity and binding affinity .

Properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-2-10(12)11(15)14-7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYNKXFUIQOADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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